molecular formula C17H17N3O2 B11835983 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol CAS No. 402734-23-0

7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol

Cat. No.: B11835983
CAS No.: 402734-23-0
M. Wt: 295.34 g/mol
InChI Key: ICPPMXFVBZNQQO-LLVKDONJSA-N
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Description

®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis often begins with a quinazoline derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Amination: Introduction of the (1-phenylethyl)amino group at the 4th position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Catalysts: To enhance reaction rates.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions might target the amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anticancer or antimicrobial properties.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its diverse biological activities.

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

Uniqueness

®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives.

Properties

CAS No.

402734-23-0

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol

InChI

InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1

InChI Key

ICPPMXFVBZNQQO-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC

Origin of Product

United States

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